Methyl 3-(pyrimidin-2-YL)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

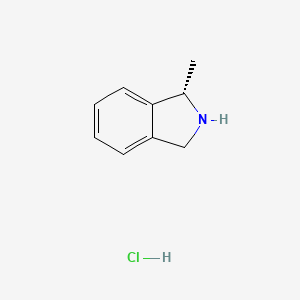

“Methyl 3-(pyrimidin-2-yl)benzoate” is a chemical compound with the CAS Number: 579476-25-8 and a linear formula of C12H10N2O2 . It has a molecular weight of 214.22 .

Synthesis Analysis

While specific synthesis methods for “Methyl 3-(pyrimidin-2-YL)benzoate” were not found, there are related compounds that have been synthesized. For instance, the synthesis of Nilotinib (Formula II) and Imatinib (Formula IV) was achieved through the synthesis of key advanced intermediate 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid .Molecular Structure Analysis

The InChI code for “Methyl 3-(pyrimidin-2-YL)benzoate” is 1S/C12H10N2O2/c1-16-12(15)10-5-2-4-9(8-10)11-13-6-3-7-14-11/h2-8H,1H3 . This code provides a specific description of the molecule’s structure.It should be stored in a refrigerated environment . The compound’s properties are defined by its IUPAC name, molecular weight, and InChI code .

Aplicaciones Científicas De Investigación

Herbicide Development

Methyl 3-(pyrimidin-2-YL)benzoate has been explored for its application in herbicide development. For instance, a study by Tamaru et al. (1997) focused on synthesizing and studying various analogues of this compound for their herbicidal activity against barnyard grass in paddy rice. The novel herbicide they developed showed promise as an effective compound for commercial use in agriculture (Tamaru et al., 1997).

Metal Complex Formation

The compound has also been used in the synthesis of metal complexes. Research by Xie et al. (2014) explored the structural characteristics of metal complexes formed with methyl 3-(pyrimidin-2-YL)benzoate. This research contributes to understanding the structural diversity and potential applications of these complexes (Xie et al., 2014).

Synthesis of Heterocyclic Systems

The compound plays a role in the synthesis of heterocyclic systems. For example, Stanovnik et al. (1990) utilized a related compound, methyl 2-benzoylamino-3-dimethylaminopropenoate, to prepare fused pyrimidinones from heterocyclic α-amino compounds. This type of research expands the scope of chemical synthesis methods in the development of new chemical entities (Stanovnik et al., 1990).

Corrosion Inhibition

The pyrimidinic structure of this compound has been studied for its potential in corrosion inhibition. Ashassi-Sorkhabi et al. (2005) investigated similar pyrimidinic Schiff bases for their efficiency as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their findings contribute to the development of more effective corrosion inhibitors (Ashassi-Sorkhabi et al., 2005).

Direcciones Futuras

While specific future directions for “Methyl 3-(pyrimidin-2-YL)benzoate” were not found, there is ongoing research into the synthesis and biological properties of pyrimidine derivatives . This suggests that there may be potential for future developments in the study and application of this compound.

Mecanismo De Acción

Target of Action

Methyl 3-(pyrimidin-2-YL)benzoate is a complex compound with a molecular weight of 214.22

Mode of Action

It’s possible that the compound interacts with its targets through hydrogen bonding, given that it contains amine and amide groups . .

Action Environment

The action, efficacy, and stability of Methyl 3-(pyrimidin-2-YL)benzoate could potentially be influenced by various environmental factors. For example, the compound’s action could be affected by the pH of its environment, as well as temperature and other conditions . .

Propiedades

IUPAC Name |

methyl 3-pyrimidin-2-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)10-5-2-4-9(8-10)11-13-6-3-7-14-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJFNHUNCBUINL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(pyrimidin-2-YL)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2795975.png)

![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2795976.png)

![{4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol](/img/structure/B2795977.png)

![(E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]-1-(dimethylamino)pent-1-en-3-one](/img/structure/B2795979.png)

![Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2795980.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2795983.png)

![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2795984.png)

![6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2795989.png)